molecular formula C20H24N4O2S B12248818 4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopropyl-6-methylpyrimidine

4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopropyl-6-methylpyrimidine

Cat. No.: B12248818
M. Wt: 384.5 g/mol
InChI Key: DRGXWTVKTPRZOX-UHFFFAOYSA-N
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Description

4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopropyl-6-methylpyrimidine is a complex organic compound that features a unique structure combining a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a cyclopropyl-methylpyrimidine moiety

Preparation Methods

The synthesis of 4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopropyl-6-methylpyrimidine involves multiple steps, starting with the construction of the octahydropyrrolo[3,4-c]pyrrole ring. This can be achieved through cyclization reactions involving suitable precursors. The benzenesulfonyl group is typically introduced via sulfonylation reactions using benzenesulfonyl chloride. The final step involves the formation of the cyclopropyl-methylpyrimidine moiety, which can be synthesized through cyclopropanation and subsequent functional group modifications .

Chemical Reactions Analysis

4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopropyl-6-methylpyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopropyl-6-methylpyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest in medicinal chemistry.

    Industry: The compound can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopropyl-6-methylpyrimidine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrimidine ring can interact with nucleic acids, affecting DNA or RNA synthesis. The compound’s overall structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar compounds to 4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopropyl-6-methylpyrimidine include:

The uniqueness of this compound lies in its combination of these structural features, which allows it to exhibit a diverse range of chemical and biological activities.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C20H24N4O2S/c1-14-9-19(22-20(21-14)15-7-8-15)23-10-16-12-24(13-17(16)11-23)27(25,26)18-5-3-2-4-6-18/h2-6,9,15-17H,7-8,10-13H2,1H3

InChI Key

DRGXWTVKTPRZOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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